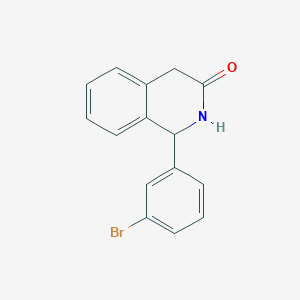
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as 3-Bromo-1,4-dihydroisoquinolin-2(1H)-one, is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been studied for its potential pharmacological properties, including its ability to act as a dopamine D3 receptor antagonist and its potential as an anti-cancer agent. In
作用機序
The exact mechanism of action of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood. However, it has been suggested that its dopamine D3 receptor antagonism may be responsible for its potential therapeutic effects in drug addiction and other psychiatric disorders. In terms of its anti-cancer properties, it has been suggested that the compound may work by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have potential as a dopamine D3 receptor antagonist, which could make it useful in the treatment of drug addiction and other psychiatric disorders.
実験室実験の利点と制限
One advantage of using 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is that it has been well-studied for its potential pharmacological properties. This means that researchers have a good understanding of its mechanism of action and potential therapeutic uses. However, one limitation is that more research is needed to fully understand its effects and potential side effects.
将来の方向性
There are several areas of future research that could be explored with regards to 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area is the potential use of this compound as a treatment for drug addiction and other psychiatric disorders. Further research is needed to determine its efficacy and potential side effects in humans.
Another area of future research is the development of new anti-cancer agents based on the structure of this compound. Researchers could explore the structure-activity relationship of this compound to identify new compounds with improved anti-cancer properties.
Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This could involve further studies in animal models and clinical trials in humans.
合成法
The synthesis of 1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been described in the literature. One method involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol to form 3-bromo-1-phenylprop-2-en-1-one. This intermediate is then reacted with ammonium acetate and sodium borohydride in ethanol to form the desired product.
科学的研究の応用
1-(3-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been studied for its potential pharmacological properties. One area of research has focused on its ability to act as a dopamine D3 receptor antagonist. Dopamine D3 receptors are a subtype of dopamine receptors that are involved in the regulation of reward and motivation. Antagonists of this receptor have been explored as potential treatments for drug addiction and other psychiatric disorders.
Another area of research has focused on the potential anti-cancer properties of this compound. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
1-(3-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUPXOFWHCYEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5762204 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

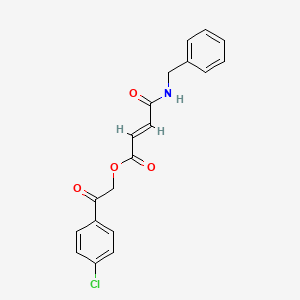
![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
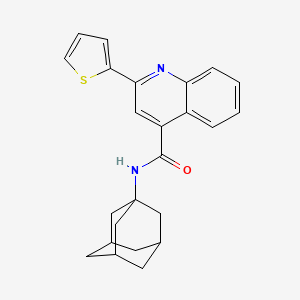
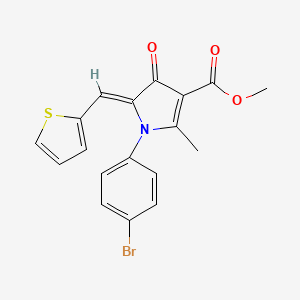
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
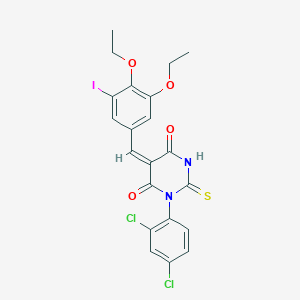
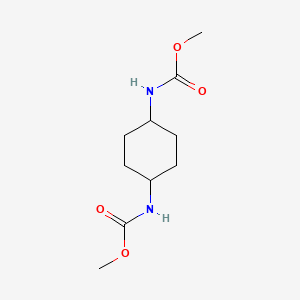
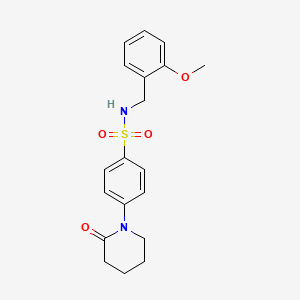
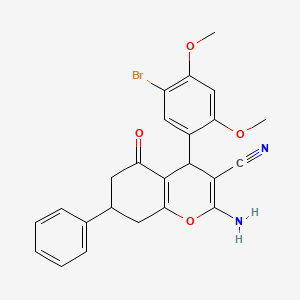
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)
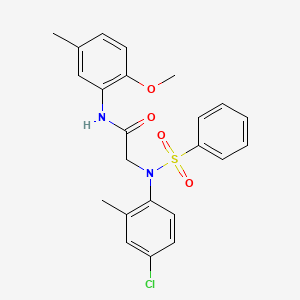
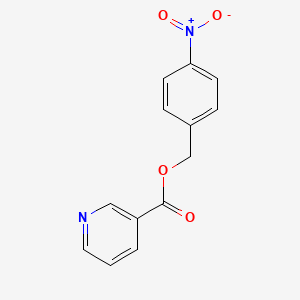
![11-(3-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235284.png)